Cas no 81113-13-5 (3-(hydroxymethyl)-4-Pyridinecarboxylic acid)

3-(hydroxymethyl)-4-Pyridinecarboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(hydroxymethyl)-4-Pyridinecarboxylic acid
- 3-(hydroxymethyl)pyridine-4-carboxylic acid
- 4-Pyridinecarboxylic acid, 3-(hydroxymethyl)- (9CI)
- 4-Pyridinecarboxylicacid, 3-(hydroxymethyl)-
- DTXSID90509118
- 3-(Hydroxymethyl)isonicotinicacid
- 81113-13-5
- AMY41937
- 3-(Hydroxymethyl)isonicotinic acid
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- Inchi: InChI=1S/C7H7NO3/c9-4-5-3-8-2-1-6(5)7(10)11/h1-3,9H,4H2,(H,10,11)
- InChI Key: FTYBRTJVDQOITP-UHFFFAOYSA-N
- SMILES: C1=CN=CC(=C1C(=O)O)CO
Computed Properties
- Exact Mass: 153.042593085g/mol
- Monoisotopic Mass: 153.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 70.4Ų
3-(hydroxymethyl)-4-Pyridinecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1954947-1g |
3-(Hydroxymethyl)isonicotinic acid |
81113-13-5 | 97% | 1g |
¥12244.00 | 2024-07-28 |
3-(hydroxymethyl)-4-Pyridinecarboxylic acid Related Literature
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
Additional information on 3-(hydroxymethyl)-4-Pyridinecarboxylic acid
Introduction to 3-(hydroxymethyl)-4-Pyridinecarboxylic acid (CAS No. 81113-13-5)
3-(hydroxymethyl)-4-Pyridinecarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 81113-13-5, is a significant compound in the field of pharmaceutical and biochemical research. This heterocyclic organic acid has garnered attention due to its versatile structural properties and potential applications in drug development, particularly in the synthesis of novel therapeutic agents. The compound features a pyridine core substituted with a hydroxymethyl group at the 3-position and a carboxylic acid moiety at the 4-position, which contributes to its reactivity and functionality in various chemical transformations.
The structural motif of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid makes it a valuable intermediate in the synthesis of more complex molecules. The presence of both hydroxymethyl and carboxylic acid functional groups allows for diverse chemical modifications, including esterification, amidation, and condensation reactions. These reactions are pivotal in constructing pharmacophores that are critical for drug design and optimization. The pyridine ring itself is a well-known scaffold in medicinal chemistry, often incorporated into bioactive molecules due to its ability to interact with biological targets such as enzymes and receptors.
Recent advancements in synthetic methodologies have further highlighted the utility of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid. Researchers have demonstrated its role as a key precursor in the preparation of pyridine-based drugs that exhibit promising biological activities. For instance, derivatives of this compound have been explored for their potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions. The hydroxymethyl group provides a site for further functionalization, enabling the creation of prodrugs or analogs with enhanced pharmacokinetic properties.
The carboxylic acid group at the 4-position of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid also plays a crucial role in its chemical behavior. This functionality can participate in hydrogen bonding interactions, influencing the solubility and bioavailability of derived compounds. Additionally, it serves as a handle for conjugation with other biomolecules, such as peptides or nucleotides, facilitating the development of targeted therapeutic strategies. Such modifications are essential for improving drug delivery systems and enhancing therapeutic efficacy.
In the realm of computational chemistry, 3-(hydroxymethyl)-4-Pyridinecarboxylic acid has been studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can effectively bind to various protein targets, suggesting its potential as a lead compound for drug discovery. The pyridine ring's aromaticity and the presence of multiple hydrogen bond donors and acceptors make it an attractive candidate for designing molecules with high affinity and selectivity.
Moreover, green chemistry principles have been applied to optimize the synthesis of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid, emphasizing sustainable practices and reducing environmental impact. Researchers have explored catalytic methods that minimize waste and improve yield, aligning with global efforts to promote eco-friendly chemical processes. These innovations not only enhance efficiency but also contribute to cost-effective production, making this compound more accessible for industrial applications.
The pharmaceutical industry has shown particular interest in 3-(hydroxymethyl)-4-Pyridinecarboxylic acid due to its potential as a building block for novel therapeutics. Several academic institutions and biotechnology companies have invested in its synthesis and characterization, aiming to develop new drugs that address unmet medical needs. The compound's structural diversity allows for the exploration of multiple therapeutic pathways, from antiviral agents to anticancer drugs, underscoring its importance in modern medicine.
Future research directions may focus on expanding the chemical space accessible through derivatives of 3-(hydroxymethyl)-4-Pyridinecarboxylic acid. Techniques such as combinatorial chemistry and high-throughput screening could accelerate the discovery of new bioactive molecules. Additionally, advancements in biocatalysis may enable more efficient synthetic routes, further solidifying this compound's role as a cornerstone in pharmaceutical innovation.
In conclusion,3-(hydroxymethyl)-4-Pyridinecarboxylic acid (CAS No. 81113-13-5) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutic agents. As scientific understanding continues to evolve, this compound is poised to play an increasingly important role in addressing complex medical challenges worldwide.
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